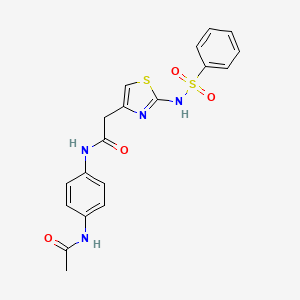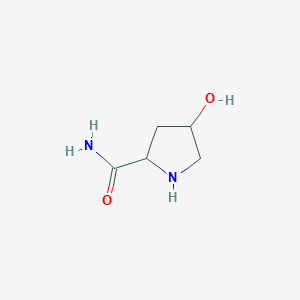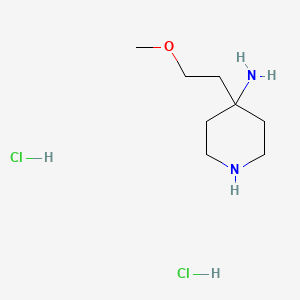
1-Cyclopropyl-4-isocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-4-isocyanatobenzene is a chemical compound with the CAS Number: 1629128-24-0 . It has a molecular weight of 159.19 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of cyclopropanes, such as this compound, can be challenging due to their complex molecular architectures . A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO/c12-7-11-10-5-3-9 (4-6-10)8-1-2-8/h3-6,8H,1-2H2 .Wissenschaftliche Forschungsanwendungen
1. Metabolic Pathways and Electron Transfer Mechanisms
The metabolism of related cyclopropyl compounds, such as cyclopropylbenzene, has been studied in liver microsomal preparations. These studies reveal insights into the benzylic hydroxylation and aromatic hydroxylation processes. It's suggested that compounds like cyclopropylbenzene might act as suicide substrates for certain P450 isozymes, indicating complex electron transfer mechanisms in metabolic pathways (Riley & Hanzlik, 1994).
2. Chemical Stability and Reactivity
Research on cyclopropane hydrocarbons, including cyclopropylbenzene, highlights their chemical stability and reactivity. Studies using deuterium exchange with potassamide in liquid ammonia show the enhanced reactivity of hydrogen atoms in the three-membered ring, especially when conjugated with aromatic rings (Shatenshteîn et al., 1959).
3. Organic Synthesis and Transition Metal Catalysts
The reactivity of cyclopropenes in the presence of transition metal catalysts is a significant area of research. This includes the study of intramolecular cyclopropanation and C-H insertion reactions, which are crucial for synthesizing various heterocycles and carbocycles. These processes demonstrate the versatile reactivity of cyclopropenes under catalytic conditions (Archambeau et al., 2015).
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy of cyclopropyl carbons in 4-substituted cyclopropylbenzenes provides insights into the substituent-induced chemical shifts. This research aids in understanding hyperconjugative resonance effects and the polarization of bonds in such compounds (Kusuyama et al., 1980).
5. Synthesis of Spirocyclopropanes
Intramolecular cyclopropanation of pyranopyrazoles and pyranopyrimidine-diones leads to the synthesis of spirocyclopropylpyrazolones and barbiturates. This research demonstrates the potential of cyclopropane derivatives in synthesizing functionally and stereochemically diverse compounds (Mukherjee & Das, 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 1-Cyclopropyl-4-isocyanatobenzene are currently unknown
Biochemical Pathways
The presence of the cyclopropyl group suggests that it may be involved in cyclopropane biosynthesis , a process that has been studied extensively in natural products and is known to involve diverse enzymatic reactions .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Eigenschaften
IUPAC Name |
1-cyclopropyl-4-isocyanatobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-5-3-9(4-6-10)8-1-2-8/h3-6,8H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOOCUCYLRCKDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1629128-24-0 |
Source


|
| Record name | 1-cyclopropyl-4-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2378871.png)


![6-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2378876.png)


![3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2378881.png)
![1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2378882.png)

![N-[4-[3-(3-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2378886.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2378888.png)